2-Bromo-4,5-difluorobenzenesulfonyl chloride is a specialized chemical compound with the molecular formula C₆H₂BrClF₂O₂S. It is classified as a sulfonyl chloride, which is a group of compounds containing a sulfonyl functional group attached to a chloride. This compound is notable for its application in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is available in high purity (≥97%) with a molecular weight of approximately 291.5 g/mol. The compound's CAS number is 351003-42-4, and it is often utilized in laboratory settings for research and development purposes.
2-Bromo-4,5-difluorobenzenesulfonyl chloride belongs to the class of organofluorine compounds and sulfonyl chlorides. Its structure includes bromine and fluorine substituents on a benzene ring, which significantly influence its reactivity and application in synthetic chemistry.
The synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride typically involves several key steps:
The molecular structure of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can be represented as follows:
FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O
SBMKFWMFNIEPDN-UHFFFAOYSA-N
2-Bromo-4,5-difluorobenzenesulfonyl chloride participates in various chemical reactions due to its electrophilic nature:
The reactions typically require specific conditions such as solvent choice (e.g., dimethylformamide or acetonitrile) and temperature control to optimize yield and selectivity.
The mechanism of action for reactions involving 2-Bromo-4,5-difluorobenzenesulfonyl chloride generally follows these steps:
This mechanism underscores the versatility of 2-Bromo-4,5-difluorobenzenesulfonyl chloride in organic synthesis, enabling the formation of diverse chemical entities.
2-Bromo-4,5-difluorobenzenesulfonyl chloride finds applications in:
This compound's unique properties make it an essential reagent in modern synthetic chemistry, contributing significantly to advancements in medicinal chemistry and material science.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8